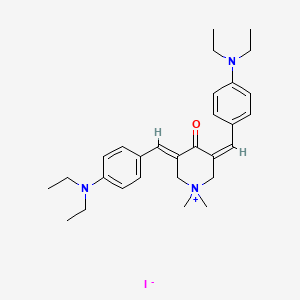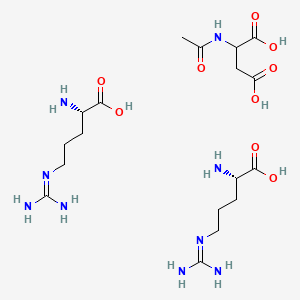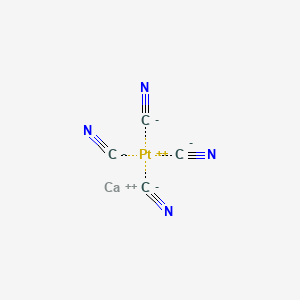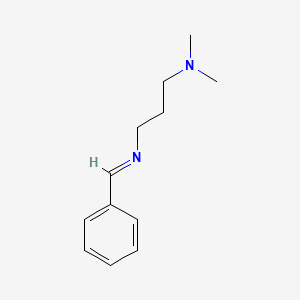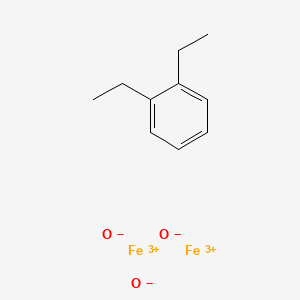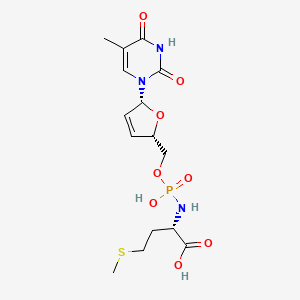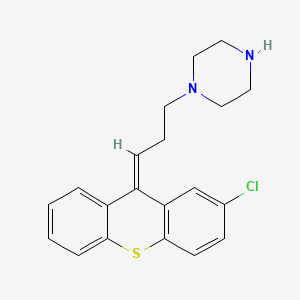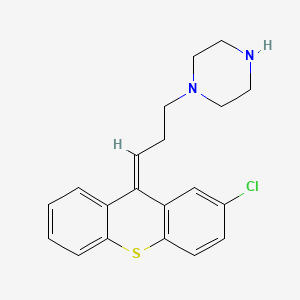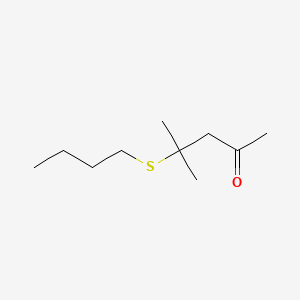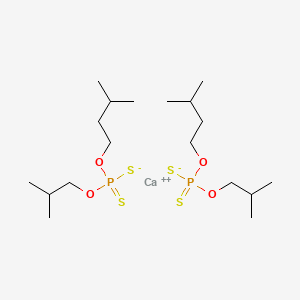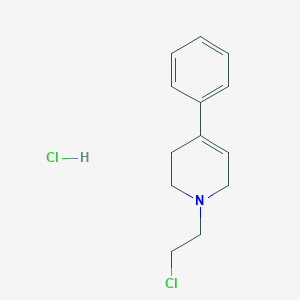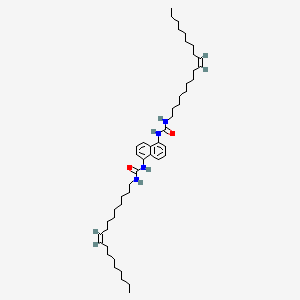
(Z,Z)-N,N''-Naphthalene-1,5-diylbis(N'-octadec-9-enylurea)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z,Z)-N,N’‘-Naphthalene-1,5-diylbis(N’-octadec-9-enylurea) is a complex organic compound characterized by its unique structure, which includes a naphthalene core and two long aliphatic chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-N,N’‘-Naphthalene-1,5-diylbis(N’-octadec-9-enylurea) typically involves the reaction of naphthalene-1,5-diamine with octadec-9-enyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Solvent: Anhydrous toluene or dichloromethane
Temperature: Room temperature to 60°C
Catalyst: None required, but sometimes a base like triethylamine is used to neutralize any by-products
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Large-scale reactors: To handle bulk quantities of reactants
Purification steps: Such as recrystallization or chromatography to ensure high purity of the final product
Analyse Chemischer Reaktionen
Types of Reactions
(Z,Z)-N,N’‘-Naphthalene-1,5-diylbis(N’-octadec-9-enylurea) can undergo various chemical reactions, including:
Oxidation: The aliphatic chains can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The urea groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z,Z)-N,N’‘-Naphthalene-1,5-diylbis(N’-octadec-9-enylurea) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biology, this compound is studied for its potential interactions with biological membranes due to its amphiphilic nature. It can be used in the design of drug delivery systems or as a model compound for studying membrane dynamics.
Medicine
In medicine, research is focused on its potential as a therapeutic agent. Its ability to interact with biological membranes makes it a candidate for drug delivery applications.
Industry
In industry, (Z,Z)-N,N’‘-Naphthalene-1,5-diylbis(N’-octadec-9-enylurea) is explored for its use in the production of specialty polymers and materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of (Z,Z)-N,N’‘-Naphthalene-1,5-diylbis(N’-octadec-9-enylurea) involves its interaction with molecular targets such as biological membranes or specific enzymes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-N-octadec-9-enylhexadecan-1-amide: Similar in structure but lacks the naphthalene core.
N-9-Octadecenyl hexadecanamide: Another similar compound with different aliphatic chain lengths.
Uniqueness
(Z,Z)-N,N’‘-Naphthalene-1,5-diylbis(N’-octadec-9-enylurea) is unique due to its naphthalene core, which imparts specific electronic and structural properties. This makes it distinct from other similar compounds that lack this aromatic system.
Eigenschaften
CAS-Nummer |
75396-06-4 |
|---|---|
Molekularformel |
C48H80N4O2 |
Molekulargewicht |
745.2 g/mol |
IUPAC-Name |
1-[(Z)-octadec-9-enyl]-3-[5-[[(Z)-octadec-9-enyl]carbamoylamino]naphthalen-1-yl]urea |
InChI |
InChI=1S/C48H80N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41-49-47(53)51-45-39-35-38-44-43(45)37-36-40-46(44)52-48(54)50-42-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,35-40H,3-16,21-34,41-42H2,1-2H3,(H2,49,51,53)(H2,50,52,54)/b19-17-,20-18- |
InChI-Schlüssel |
QIBPXNIRKXULAH-CLFAGFIQSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCNC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)NCCCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCNC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)NCCCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


